molecular formula C11H17NO3 B15068544 7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one

7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B15068544
M. Wt: 211.26 g/mol
InChI Key: USQWGPXPMUGWHI-HJWRWDBZSA-N
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Description

7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one is a spirocyclic ketone derivative with a dimethylaminomethylene substituent at the 7-position. Its synthesis begins with 1,4-dioxaspiro[4.5]decan-8-one (1), a versatile intermediate used in pharmaceuticals, liquid crystals, and insecticides . Key steps include acylation with diethyloxalate, tetrahydroindazole formation, and reductive amination with dimethylamine, yielding the final compound in variable yields (Scheme 1, ).

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(7Z)-7-(dimethylaminomethylidene)-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C11H17NO3/c1-12(2)8-9-7-11(4-3-10(9)13)14-5-6-15-11/h8H,3-7H2,1-2H3/b9-8-

InChI Key

USQWGPXPMUGWHI-HJWRWDBZSA-N

Isomeric SMILES

CN(C)/C=C\1/CC2(CCC1=O)OCCO2

Canonical SMILES

CN(C)C=C1CC2(CCC1=O)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The dimethylaminomethylene group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure provides stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The spirocyclic dioxaspirodecanone scaffold allows diverse functionalization. Below is a comparison of 7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one with derivatives differing in substituents, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Synthesis Yield Key Applications References
This compound 7-(Dimethylaminomethylene) C₁₁H₁₇NO₃ Variable (~30–60%) Sigma-2 receptor ligands, cancer research
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one 7-Methyl C₉H₁₄O₃ 80% (optimized) Pharmaceutical intermediates
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one 7-Fluoro C₈H₁₁FO₃ Not reported Structural analogs for drug discovery
8,8-Difluoro-1,4-dioxaspiro[4.5]decane 8,8-Difluoro C₈H₁₂F₂O₂ 74% Fluorinated building blocks
8-Vinyl-1,4-dioxaspiro[4.5]dec-7-ene 8-Vinyl C₁₀H₁₄O₂ Not isolated Precursor for catalytic diarylation
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one 7,7-Dimethyl C₁₀H₁₆O₃ Not reported High-purity research chemical

Structural and Electronic Differences

  • This group is critical for interactions with Sigma-2 receptors .
  • 7-Methyl/7-Fluoro substituents : Methyl groups increase lipophilicity, while fluorine alters electronic properties (electron-withdrawing) and metabolic stability .
  • 8,8-Difluoro : Fluorination at the 8-position stabilizes the spirocyclic structure and improves thermal stability .

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